molecular formula C22H25N5O7 B3029303 Disperse Red 74 CAS No. 61703-11-5

Disperse Red 74

Cat. No. B3029303
CAS RN: 61703-11-5
M. Wt: 471.5
InChI Key: AQMBXXOAUHJZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disperse Red 74, also known as Disperse Red R, is a type of disperse dye . It appears as red grain and is used for dyeing polyester fiber and fabric . It’s brilliant yellow-red in color and appears as a dark reddish-brown powder .


Synthesis Analysis

Disperse Red 74 is synthesized through a process involving ester formation, diazotisation, and azo coupling . The process involves the reaction of N,N-di-(2-hydroxyethyl)-m-aminoacetanilide with acetic acid and p-nitroaniline . Recent research has also explored the synthesis of disperse red azo dyes via a coupling chemical route .


Molecular Structure Analysis

The molecular formula of Disperse Red 74 is C22H25N5O7 . It belongs to the single azo class of dyes . The average mass is 471.463 Da and the monoisotopic mass is 471.175385 Da .


Chemical Reactions Analysis

The stability of Disperse Red 74 in synthetic textile effluent has been studied using electrocoagulation (EC) with iron and aluminum electrodes . The dye shows efficiency in terms of color removal in alkaline solutions .


Physical And Chemical Properties Analysis

Disperse Red 74 is soluble in ethanol and acetone . It has excellent light fastness and washing fastness . The dye is suitable for hot melt dyeing of high temperature and high pressure, dyeing in deep or polyester/cotton fabric dyed .

Scientific Research Applications

Mechanism of Action

Target of Action

Disperse Red 74 is a nonionic dye derived from anthraquinone . It primarily targets hydrophobic fibers such as cellulose acetate, nylon, polyester, acrylic, and other synthetic fibers . The dye has substantivity for these fibers, which means it has a strong affinity to bind and color these materials .

Mode of Action

The dyeing of hydrophobic fibers with Disperse Red 74 can be considered as a process of dye transfer from a liquid solvent (water) to a solid organic solvent (fiber) . Disperse Red 74 is added to water with a surface-active agent to form an aqueous dispersion . The dye particles are then adsorbed onto the surface of the fibers . This interaction results in the coloring of the fibers.

Biochemical Pathways

It’s also worth noting that certain blue and violet disperse dyes with an anthraquinone structure, like Disperse Red 74, can fade in the presence of nitrous oxide . This is referred to as gas fading, which is a defect of this dye .

Pharmacokinetics

Information on the pharmacokinetics of Disperse Red 74, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. It’s known that disperse dyes are of the smallest molecular size among all dyestuffs , which may influence their bioavailability and distribution.

Result of Action

The primary result of Disperse Red 74’s action is the coloring of hydrophobic fibers. The dye imparts a red color derived from anthraquinone to the fibers . It’s used in various applications, including plastics, textiles, and cosmetics .

Action Environment

The action of Disperse Red 74 can be influenced by various environmental factors. For instance, the presence of nitrous oxide in the environment can cause gas fading of the dye . Additionally, the use of a surface-active agent is necessary to form an aqueous dispersion of the dye, which is crucial for its dyeing action . The temperature and pH of the dye bath could also potentially affect the dyeing process.

Future Directions

Research is ongoing to improve the stability and environmental impact of dyes like Disperse Red 74. For instance, studies are exploring the use of various adsorbents for the removal of dye pollutants from wastewater . Additionally, research is being conducted to synthesize disperse dyes in an environmentally safe and economical way using innovative methods .

properties

IUPAC Name

2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O7/c1-15(28)23-21-14-19(6-9-22(21)27(31)32)25-24-18-4-7-20(8-5-18)26(10-12-33-16(2)29)11-13-34-17(3)30/h4-9,14H,10-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMBXXOAUHJZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCOC(=O)C)CCOC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse Red 74

CAS RN

61703-11-5
Record name C.I. Disperse Red 74
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disperse Red 74
Reactant of Route 2
Reactant of Route 2
Disperse Red 74
Reactant of Route 3
Reactant of Route 3
Disperse Red 74
Reactant of Route 4
Reactant of Route 4
Disperse Red 74
Reactant of Route 5
Disperse Red 74
Reactant of Route 6
Reactant of Route 6
Disperse Red 74

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.